

Physicochemical Properties of Triflusulfuron: An In-depth Technical Guide for Researchers

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Compound of Interest

Compound Name: *Triflusulfuron*

Cat. No.: *B165941*

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For researchers, scientists, and drug development professionals, a comprehensive understanding of the physicochemical properties of a compound is fundamental to its application and development. This technical guide provides a detailed overview of the core physicochemical characteristics of **Triflusulfuron**, a sulfonylurea herbicide. The information presented herein is curated to support research and development activities by offering quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.

Core Physicochemical Data

Triflusulfuron is the active herbicidal compound, while **Triflusulfuron**-methyl is the pro-herbicide ester form that is often used in formulations. The physicochemical properties of both are crucial for understanding their behavior in environmental and biological systems.

General and Chemical Properties

Property	Triflusulfuron	Triflusulfuron-methyl	Source(s)
Chemical Name	2-[[[4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]amino]carbonyl]amino]sulfonyl]-3-methylbenzoic acid	methyl 2-[[[4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]amino]carbonyl]amino]sulfonyl]-3-methylbenzoate	[1]
CAS Number	135990-29-3	126535-15-7	[1]
Molecular Formula	C ₁₆ H ₁₇ F ₃ N ₆ O ₆ S	C ₁₇ H ₁₉ F ₃ N ₆ O ₆ S	[1]
Molecular Weight	478.4 g/mol	492.43 g/mol	[1]
Appearance	White solid	White solid	[2]

Physical and Thermodynamic Properties

Property	Triflusulfuron	Triflusulfuron-methyl	Source(s)
Melting Point	161.5 °C	160-163 °C	[2][3]
Boiling Point	Decomposes before boiling	Decomposes before boiling	[3]
Vapor Pressure	Not available	1.01 x 10 ⁻⁵ mPa (at 20 °C)	[4]
Henry's Law Constant	Not available	1.91 x 10 ⁻⁵ Pa m ³ /mol (at 25 °C)	[4]

Solubility and Partitioning

Property	Triflusulfuron	Triflusulfuron-methyl	Source(s)
Water Solubility	1.0 mg/L (at 20 °C, pH 7)	3 mg/L (pH 5), 110 mg/L (pH 7), 11000 mg/L (pH 9) (at 25 °C)	[2][3]
Solubility in Organic Solvents	Not available	Acetone: 120,000 mg/L, Ethyl acetate: 27,000 mg/L, Hexane: 1.6 mg/L (at 20 °C)	[4]
pKa	4.4	4.4	[2]
logP (Octanol-Water Partition Coefficient)	Not available	1.99 (calculated)	[1]
Soil Sorption Coefficient (Koc)	35 mL/g (in loamy sand with 3.3% OM and 5.9 pH)	Not available	[5]

Experimental Protocols

The determination of the physicochemical properties of chemical substances is governed by internationally recognized guidelines to ensure consistency and reliability of data. The Organization for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals are the primary reference for these methodologies.

Octanol-Water Partition Coefficient (logP) Determination (OECD 107 & 117)

The octanol-water partition coefficient is a critical parameter for predicting the environmental fate and biological uptake of a substance. It can be determined by several methods, with the Shake-Flask Method (OECD 107) and the HPLC Method (OECD 117) being the most common. [2][6][7][8]

Shake-Flask Method (OECD 107):

This method is suitable for logP values between -2 and 4. [6][8]

- Preparation: Prepare a saturated solution of n-octanol with water and a saturated solution of water with n-octanol. A stock solution of **Triflusulfuron** is prepared in n-octanol.
- Partitioning: A known volume of the n-octanol stock solution is mixed with a known volume of the water phase in a vessel. The mixture is shaken until equilibrium is reached.
- Phase Separation: The two phases are separated by centrifugation.
- Analysis: The concentration of **Triflusulfuron** in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Calculation: The logP is calculated as the logarithm of the ratio of the concentration of **Triflusulfuron** in the n-octanol phase to its concentration in the water phase.

HPLC Method (OECD 117):

This method is suitable for a wider range of logP values, typically from 0 to 6.[\[2\]](#)

- Calibration: A series of reference compounds with known logP values are injected into a reverse-phase HPLC system. A calibration curve is generated by plotting the logarithm of the retention time (log k) against the known logP values.
- Sample Analysis: **Triflusulfuron** is dissolved in a suitable solvent and injected into the same HPLC system under identical conditions.
- Determination: The retention time of **Triflusulfuron** is measured, and its logP value is determined by interpolation from the calibration curve.

Water Solubility Determination (OECD 105)

Water solubility is a key factor in determining the environmental mobility of a substance.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#) The Column Elution Method and the Flask Method are the two principal methods described in OECD 105.

Flask Method:

This method is suitable for substances with solubilities above 10^{-2} g/L.

- **Equilibration:** An excess amount of **Triflusulfuron** is added to water in a flask. The flask is agitated at a constant temperature until equilibrium is reached.
- **Phase Separation:** The undissolved solid is separated from the saturated solution by centrifugation or filtration.
- **Analysis:** The concentration of **Triflusulfuron** in the clear aqueous phase is determined by a suitable analytical method (e.g., HPLC-UV).

Vapor Pressure Determination (OECD 104)

Vapor pressure provides an indication of the volatility of a substance. For compounds with low vapor pressure like **Triflusulfuron**-methyl, the Gas Saturation Method is often employed.[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)

Gas Saturation Method:

- **Saturation:** A stream of an inert gas is passed at a known flow rate through or over the surface of a sample of **Triflusulfuron**-methyl, maintained at a constant temperature.
- **Trapping:** The gas stream, now saturated with the vapor of the substance, is passed through a trap that quantitatively collects the vapor.
- **Quantification:** The amount of **Triflusulfuron**-methyl collected in the trap is determined by a sensitive analytical method (e.g., Gas Chromatography).
- **Calculation:** The vapor pressure is calculated from the amount of substance collected, the volume of gas passed through, and the temperature.

Dissociation Constant (pKa) Determination (OECD 112)

The pKa value is essential for understanding the behavior of ionizable compounds in different pH environments. Potentiometric titration is a common method for its determination.[\[14\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)

Potentiometric Titration Method:

- **Solution Preparation:** A known concentration of **Triflusuifuron** is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture).
- **Titration:** The solution is titrated with a standardized solution of a strong acid or base.
- **pH Measurement:** The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode.
- **Data Analysis:** A titration curve (pH versus volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point.

Signaling Pathway and Experimental Workflow Visualizations

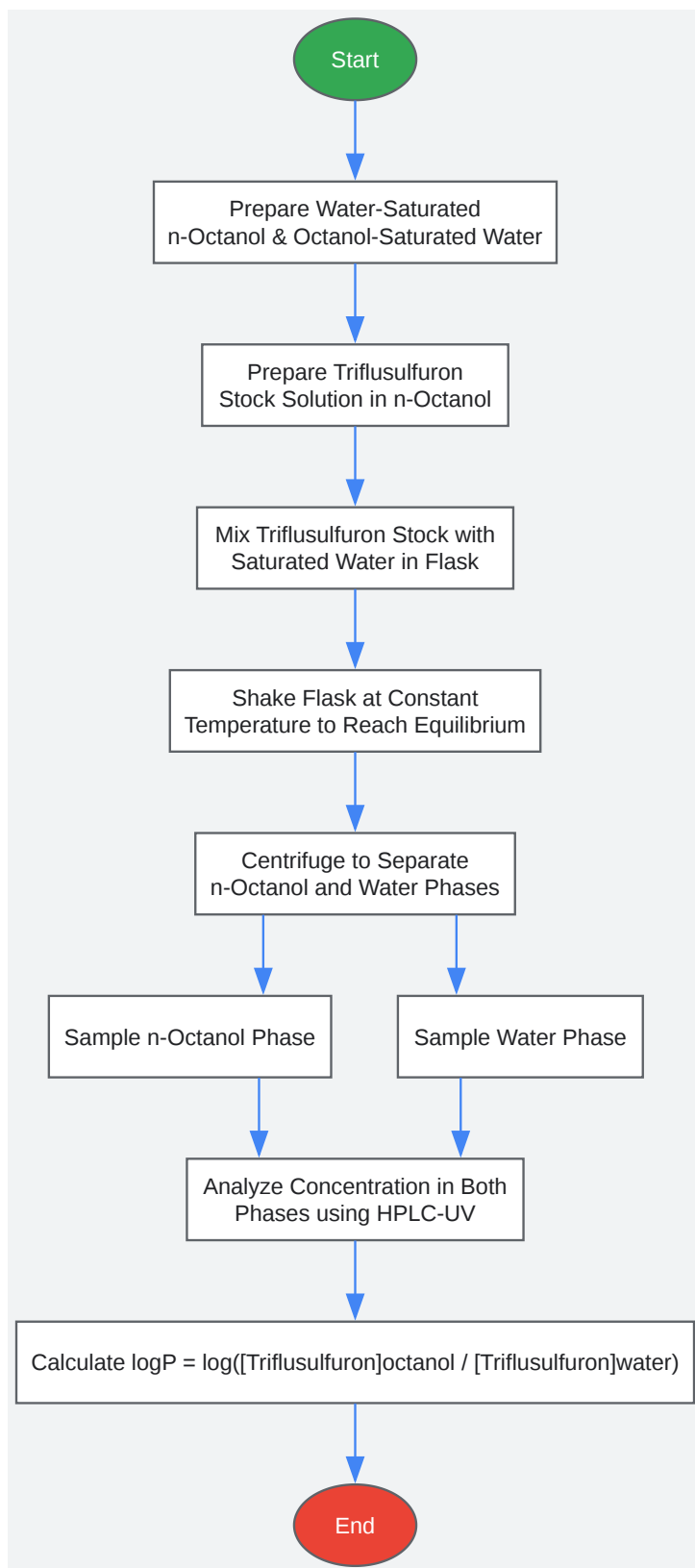
Mode of Action: Acetolactate Synthase (ALS) Inhibition

Triflusuifuron, like other sulfonylurea herbicides, acts by inhibiting the enzyme Acetolactate Synthase (ALS), also known as Acetohydroxyacid Synthase (AHAS).^{[1][23]} This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants. The inhibition of ALS leads to a deficiency in these essential amino acids, ultimately causing a cessation of cell division and plant growth.^[5]



Experimental Workflow: logP Determination via Shake-Flask Method

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Caption: Workflow for logP determination of **Triflusulfuron** using the Shake-Flask method.

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